Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate
Overview
Description
Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a bromophenyl group, a methyl group, and a propyl group attached to the malonate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate typically involves the alkylation of diethyl malonate with 1-(4-bromophenyl)-2-methyl-2-propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the deprotonation of the malonate ester, making it a nucleophile that can attack the alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the malonate core.
Scientific Research Applications
Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonate ester without the bromophenyl, methyl, and propyl groups.
Diethyl 2-bromo-2-methylmalonate: A related compound with a bromine atom and a methyl group attached to the malonate core.
Diethyl 2-(4-bromophenyl)malonate: A compound with a bromophenyl group attached to the malonate core.
Uniqueness
Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate is unique due to the presence of the 1-(4-bromophenyl)-2-methyl-2-propyl group, which imparts specific chemical and physical properties that can be leveraged in various applications. Its structure allows for diverse chemical modifications and potential biological activities that are not possible with simpler malonate esters.
Properties
IUPAC Name |
diethyl 2-[1-(4-bromophenyl)-2-methylpropan-2-yl]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO4/c1-5-21-15(19)14(16(20)22-6-2)17(3,4)11-12-7-9-13(18)10-8-12/h7-10,14H,5-6,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMZWLVVPLPZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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